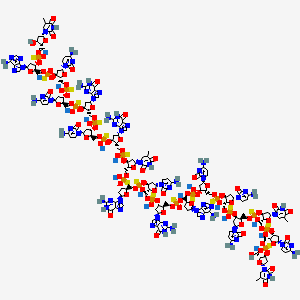
PB28 dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PB28 dihydrochloride, a cyclohexylpiperazine derivative, is a sigma 1 (σ1)- R antagonist . It elicits anti-tumor activity in breast, ovarian, and colorectal cancer cell lines .
Molecular Structure Analysis
PB28 dihydrochloride has a molecular formula of C24H40Cl2N2O . Its molecular weight is 443.5 g/mol . The IUPAC name is 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine;dihydrochloride .Physical And Chemical Properties Analysis
PB28 dihydrochloride has a molecular weight of 443.5 g/mol . It has 2 hydrogen bond donors, 3 hydrogen bond acceptors, and 6 rotatable bonds . Its exact mass is 442.2517693 g/mol .Wissenschaftliche Forschungsanwendungen
σ2 Receptor Agonist
PB 28 dihydrochloride has a high affinity for σ2 receptors, with Ki values of 0.8 and 15.2 nM for σ2 and σ1 receptors respectively . This makes it a valuable tool in studying the function and role of these receptors in various biological processes.
Inhibition of Electrically Evoked Twitch
This compound has been shown to inhibit electrically evoked twitch in guinea pig bladder and ileum, with EC50 values of 2.62 and 3.96 μM respectively . This suggests potential applications in the study of muscle contractions and related disorders.
Antiproliferative Effects
PB 28 dihydrochloride has demonstrated antiproliferative effects in SK-N-SH neuroblastoma and C6 glioma cells . This indicates its potential use in cancer research, particularly in the study of neuroblastoma and glioma.
Cytotoxic Effects
In addition to its antiproliferative effects, PB 28 dihydrochloride also exhibits cytotoxic effects in certain cell lines . This could make it a valuable tool in the study of cell death and survival.
Neuropharmacology
Given its high affinity for σ2 receptors, PB 28 dihydrochloride could be used in neuropharmacology research to study the role of these receptors in the central nervous system .
Drug Development
The unique properties of PB 28 dihydrochloride, including its high affinity for σ2 receptors and its antiproliferative and cytotoxic effects, could make it a potential candidate for drug development .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
PB28 dihydrochloride has shown potent anti–SARS-CoV-2 activity in in vitro assays . Being 20-fold more active than hydroxychloroquine, without cardiac side effects, PB28 is a promising antiviral candidate worthy of further investigation . It has been suggested that gaining insight into the antiviral action of this compound and sigma receptors may help speed up the translation into therapeutics of this class of ligands .
Eigenschaften
IUPAC Name |
1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38N2O.2ClH/c1-27-24-14-6-12-22-20(8-5-13-23(22)24)9-7-15-25-16-18-26(19-17-25)21-10-3-2-4-11-21;;/h6,12,14,20-21H,2-5,7-11,13,15-19H2,1H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSRBJOQIBXACIV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1CCCC2CCCN3CCN(CC3)C4CCCCC4.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
172907-03-8, 172906-90-0 |
Source


|
| Record name | PB28 dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-cyclohexyl-4-(3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl)piperazine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bicyclo[2.2.1]heptan-2-ol, 5,6-difluoro-, acetate, (exo,exo,exo)- (9CI)](/img/no-structure.png)

![2,5-Dimethyldinaphtho[2,1-c:1',2'-e][1,2]dithiine](/img/structure/B575354.png)


![2,2'-(Ethene-1,2-diyl)bis{5-[(4-amino-6-{[3-(diethylamino)propyl]amino}-1,3,5-triazin-2-yl)amino]benzene-1-sulfonic acid}](/img/structure/B575360.png)
![3,4,5,8-Tetrahydroimidazo[4,5-f]benzimidazole](/img/structure/B575366.png)

